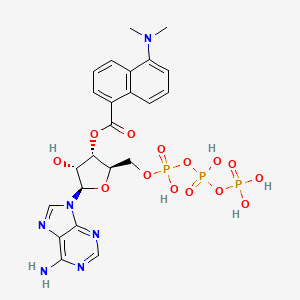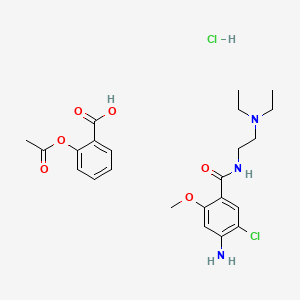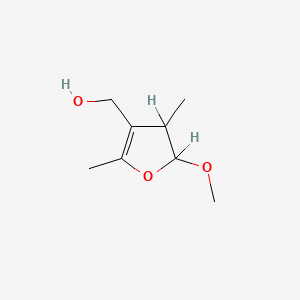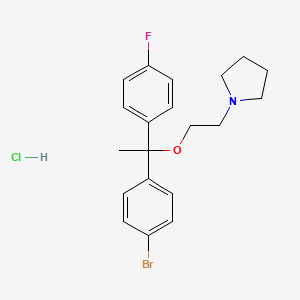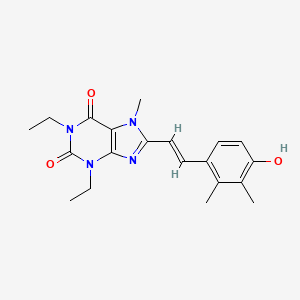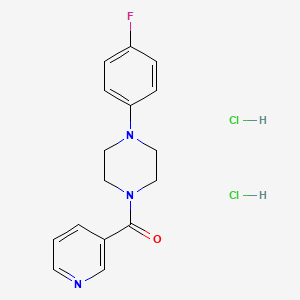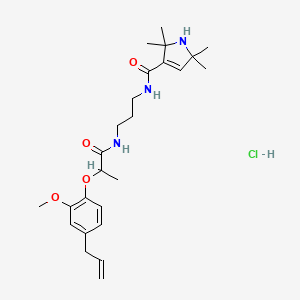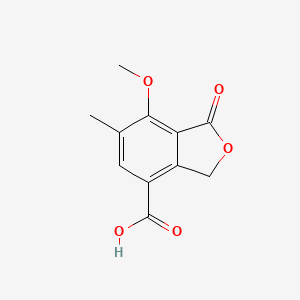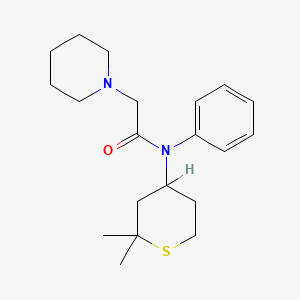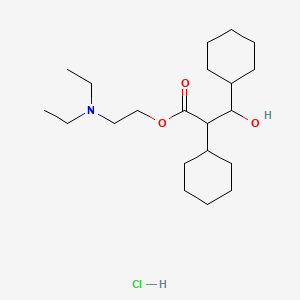
2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is a chemical compound with the molecular formula C21H35NO3·HCl. It is known for its unique structure, which includes a diethylamino group and two cyclohexyl rings. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride typically involves the esterification of 2,3-dicyclohexylhydracrylic acid with 2-(diethylamino)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(Diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
- 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin;hydrochloride
Uniqueness
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is unique due to its dual cyclohexyl rings, which impart distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
95135-80-1 |
|---|---|
Formule moléculaire |
C21H40ClNO3 |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C21H39NO3.ClH/c1-3-22(4-2)15-16-25-21(24)19(17-11-7-5-8-12-17)20(23)18-13-9-6-10-14-18;/h17-20,23H,3-16H2,1-2H3;1H |
Clé InChI |
HEMOZXCBFGSEIW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C(C1CCCCC1)C(C2CCCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





